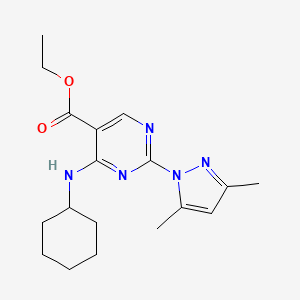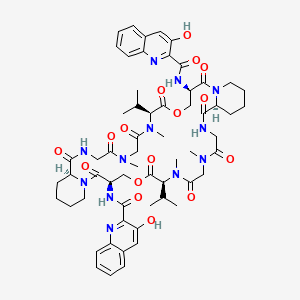
Sandramycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sandramycin is a natural product isolated from the bacterium Nocardioides species. It is a cyclic decadepsipeptide known for its potent antitumor properties. This compound belongs to the family of bisintercalator natural products, which are characterized by their ability to bind to DNA and interfere with its function .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of sandramycin involves a multicomponent reaction sequence. One of the key steps is the Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction, which is used to obtain a linear pentadepsipeptide. Another method involves solid-phase synthesis, where on-resin ester formation and [5 + 5] peptide coupling are used to prepare a range of desymmetrized analogues .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Nocardioides species. The fermentation broth is extracted with solvents like ethyl acetate, and the compound is purified through various chromatographic techniques .
化学反应分析
Types of Reactions
Sandramycin undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Ethyl acetate: Used for extraction.
Methanol: Used for partitioning and purification.
Carbon tetrachloride and chloroform: Used for partitioning during purification.
Major Products Formed
The major products formed from these reactions include various analogues of this compound, which are evaluated for their biological activity .
科学研究应用
Sandramycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying bisintercalator natural products.
Biology: Studied for its interaction with DNA and its effects on cellular processes.
Medicine: Investigated for its potent antitumor properties and potential use as an anticancer agent.
Industry: Used in the development of new antibiotics and anticancer drugs
作用机制
Sandramycin exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation of its chromophores. This binding interferes with DNA replication and transcription, leading to cytotoxic effects on cancer cells. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage and repair .
相似化合物的比较
Similar Compounds
Luzopeptins A, B, C, and D: These are cyclic depsipeptides related to sandramycin and share similar DNA-binding properties.
Echinomycin: Another bisintercalator natural product with similar DNA-binding and antitumor properties.
Uniqueness of this compound
This compound is unique due to its specific cyclic decadepsipeptide structure and the presence of two 3-hydroxyquinoline-2-carboxylic acids as chromophores. These structural features contribute to its potent cytotoxicity and make it a valuable compound for scientific research and drug development .
属性
分子式 |
C60H76N12O16 |
|---|---|
分子量 |
1221.3 g/mol |
IUPAC 名称 |
3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1 |
InChI 键 |
WXIVYIYCEBUEHL-RTQGILJWSA-N |
手性 SMILES |
CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
规范 SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
同义词 |
sandramycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


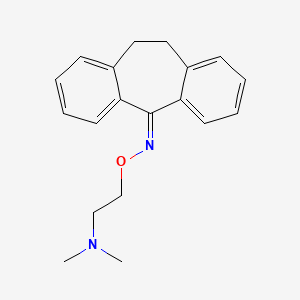
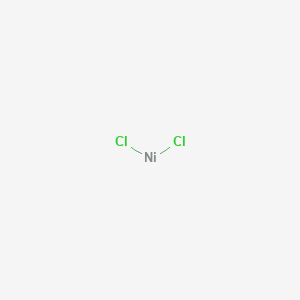
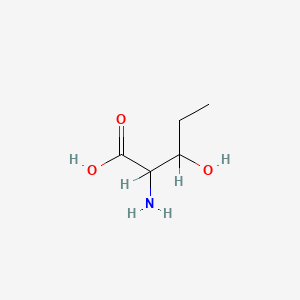
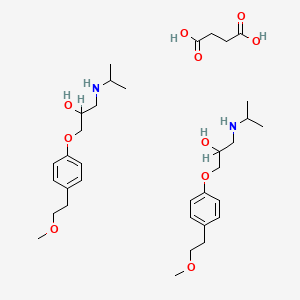
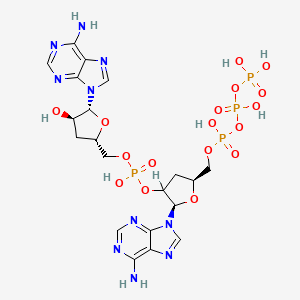
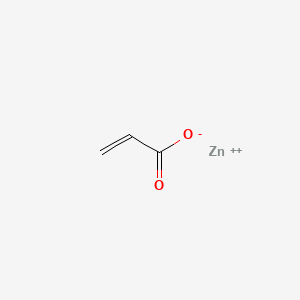
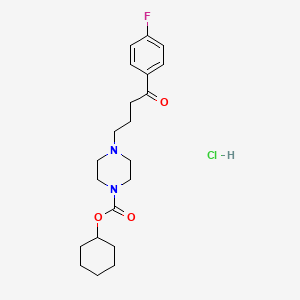
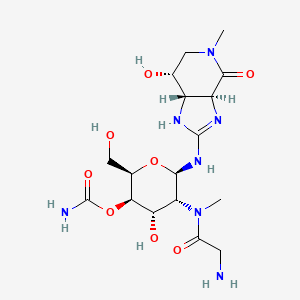
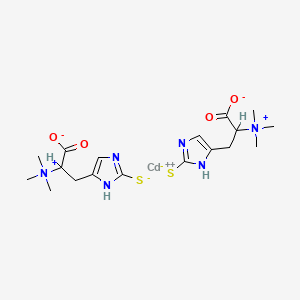
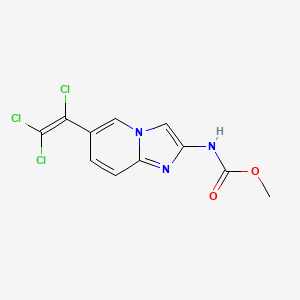
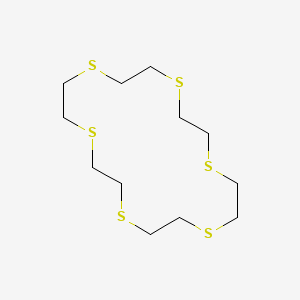
![2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B1212467.png)
![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)
